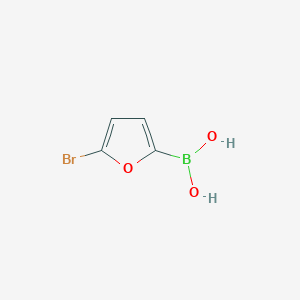

(5-Bromofuran-2-yl)boronic acid

Description

(5-Bromofuran-2-yl)boronic acid (CAS: 2225173-42-0, molecular formula: C₄H₄BBrO₃) is an organoboron compound featuring a bromine-substituted furan ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their ability to form covalent bonds with organic halides, enabling the synthesis of complex aromatic systems . The bromine substituent at the 5-position of the furan ring enhances electrophilicity, making this compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

(5-bromofuran-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BBrO3/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOPXFPGPMMQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metalation and Boronation Route

This classical approach involves the lithiation of 5-bromofuran derivatives followed by quenching with a boron electrophile such as trialkyl borates.

Step 1: Metalation

5-Bromofuran or its protected derivatives are treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (typically -78°C to -10°C) to generate the corresponding organolithium intermediate at the 2-position of the furan ring.Step 2: Boronation

The organolithium intermediate is then reacted with a boron source, commonly triisopropylborate or trimethylborate, to form the boronate ester intermediate.Step 3: Acidic Work-up

Acidic hydrolysis (using aqueous acids such as hydrochloric acid or acetic acid) converts the boronate ester into the free boronic acid.

This method is well-documented for related compounds such as 5-formyl-2-furylboronic acid and can be adapted for 5-bromofuran derivatives with careful control of reaction conditions to prevent debromination or side reactions.

Palladium-Catalyzed Borylation (Miayura Borylation)

An alternative and widely used modern method involves palladium-catalyzed borylation of 5-bromofuran derivatives using bis(pinacolato)diboron or similar boron reagents.

Step 1: Bromination of Furan

Starting from furan or benzofuran, selective bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS).Step 2: Palladium-Catalyzed Borylation

The 5-bromofuran derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., potassium carbonate), and an inert atmosphere (nitrogen or argon). The reaction typically proceeds in solvents like dimethylformamide (DMF) or dioxane at elevated temperatures (80–100°C).Step 3: Hydrolysis

The pinacol boronate ester intermediate is hydrolyzed under mild acidic or basic conditions to yield the free boronic acid.-

- High regioselectivity and functional group tolerance

- Scalable and amenable to industrial production

- Avoids use of highly reactive organolithium reagents

Typical Yields:

Moderate to high yields (50–85%) depending on substrate and conditions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Metalation + Boronation | n-BuLi or LDA, triisopropylborate, THF, low temp | Direct, well-established | 15–75 | Requires strict anhydrous conditions; sensitive to moisture |

| Pd-Catalyzed Borylation | Pd catalyst, bis(pinacolato)diboron, K2CO3, DMF | Mild conditions, scalable | 50–85 | More tolerant to functional groups; industrially preferred |

| Bromination + Pd Borylation | NBS for bromination, then Pd borylation | Stepwise control of substitution | - | Bromination step critical for regioselectivity |

Research Findings and Optimization Notes

Stability Considerations:

Boronic acids, including (5-Bromofuran-2-yl)boronic acid, can undergo protodeboronation or oxidative debromination under harsh conditions. Stabilization is achieved by controlling pH during work-up and storage under inert atmosphere.Protective Group Strategies:

In some syntheses, the formyl or other sensitive groups on the furan ring are protected (e.g., as acetals) during metalation to prevent side reactions, then deprotected after boronation.Reaction Monitoring:

Techniques such as ^1H and ^13C NMR, LC-MS/MS, and boron NMR are employed to confirm the structure and purity of the boronic acid products.Industrial Scale-Up: Continuous flow reactors and automated systems have been explored to improve reproducibility and yield in the palladium-catalyzed borylation route.

Chemical Reactions Analysis

Types of Reactions: (5-Bromofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Alcohols or phenols.

Reduction: Dehalogenated furan derivatives.

Scientific Research Applications

Drug Development

(5-Bromofuran-2-yl)boronic acid has shown promise as a scaffold for drug development due to its ability to interact with biological targets. Research indicates that derivatives of this compound can act as inhibitors in enzymatic pathways, making them candidates for therapeutic applications. For instance, its derivatives may exhibit anti-inflammatory properties relevant to treating conditions such as arthritis.

Enzyme Inhibition

Molecular docking studies have demonstrated that (5-Bromofuran-2-yl)boronic acid can effectively interact with enzymes involved in metabolic pathways. Notably, interactions with cyclooxygenase enzymes suggest potential anti-inflammatory activity, which is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

Research has indicated that compounds derived from (5-Bromofuran-2-yl)boronic acid can inhibit cell proliferation in various cancer cell lines. For example, studies have shown that these compounds can induce apoptosis and cause cell cycle arrest, particularly in ovarian cancer cells . This highlights the compound's potential as a lead molecule in anticancer drug development.

Suzuki-Miyaura Cross-Coupling Reactions

The compound is prominently used in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. Its ability to form stable complexes with various functional groups enhances its utility in synthesizing complex organic molecules . The following table summarizes key features of (5-Bromofuran-2-yl)boronic acid compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (3-Bromofuran-2-yl)boronic acid | Bromine at 3-position | Different electronic properties affecting reactivity |

| (5-Chlorofuran-2-yl)boronic acid | Chlorine instead of bromine | Potentially different biological activity |

| (5-Bromo-3-pyridyl)boronic acid | Pyridine ring substitution | Enhanced solubility and reactivity due to nitrogen |

| (5-Iodofuran-2-yl)boronic acid | Iodine instead of bromine | Greater reactivity due to larger halogen size |

A study investigating the biological activity of phenylboronic acids highlighted the antimicrobial properties of derivatives of (5-Bromofuran-2-yl)boronic acid. These compounds demonstrated moderate activity against various pathogens, including bacteria and fungi, suggesting their potential as antimicrobial agents.

Mechanistic Insights

Further research into the mechanisms of action revealed that (5-Bromofuran-2-yl)boronic acid could modulate key biochemical pathways involved in disease processes, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding Affinity

Boronic acids’ reactivity and binding properties are heavily influenced by substituents on the aromatic ring. Key comparisons include:

*Estimated pKa values based on structural analogs ().

†Predicted trends: Bromine’s bulkiness and electron-withdrawing nature lower pKa compared to fluorine or methoxy groups, enhancing reactivity at physiological pH .

- Bromine vs. Fluorine : Bromine’s larger size increases steric hindrance but improves electrophilicity in cross-coupling reactions. Fluorine’s smaller size allows tighter binding to enzymes like proteases, as seen in boronic acid-based inhibitors (e.g., bortezomib) .

- Methoxy Groups : Enhance water solubility, critical for in vitro assays, but reduce reactivity due to electron donation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.